

# thermodynamic properties of Ethynylmagnesium Bromide

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## Compound of Interest

Compound Name: Ethynylmagnesium Bromide

Cat. No.: B1587114

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## Core Physicochemical and Thermodynamic Properties

**Ethynylmagnesium bromide** is a highly reactive organometallic compound, typically handled as a solution in an ether solvent like tetrahydrofuran (THF).<sup>[1][2]</sup> Its reactivity stems from the highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the acetylenic carbon.<sup>[1][3]</sup> While comprehensive thermodynamic data for isolated **ethynylmagnesium bromide** is scarce due to its reactive nature and existence in complex equilibria in solution (the Schlenk equilibrium), key properties have been estimated or are relevant to its common state in solution.

Table 1: Summary of Physicochemical and Thermodynamic Data for **Ethynylmagnesium Bromide**

Property	Value	Notes
Molecular Formula	C <sub>2</sub> HBrMg	[1][4]
Molecular Weight	129.24 g/mol	[1][4]
Appearance	Colorless to pale yellow or gray liquid solution	[2][5]
Density	~0.94 g/mL at 25°C (for 0.5M solution in THF)	[1][6]
C-Mg Bond Dissociation Energy	~270 kJ/mol	Estimated value based on thermochemical studies.[1]
Enthalpy of Formation ( $\Delta H_f^\circ$ )	Not readily available in literature	Data for isolated solid/gas is not available.
Standard Molar Entropy ( $S^\circ$ )	Not readily available in literature	Data for isolated solid/gas is not available.
Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	Not readily available in literature	Data for isolated solid/gas is not available.

## Thermodynamic Stability and Reactivity

The thermodynamic profile of **ethynylmagnesium bromide** is dominated by the nature of the carbon-magnesium bond.

- Bond Strength:** The C-Mg bond dissociation energy is estimated to be approximately 270 kJ/mol.[1] This represents a moderately strong covalent bond, ensuring the reagent's stability for synthetic applications while being weak enough to allow for controlled reactivity.[1]
- Reactivity:** The high polarity of the C-Mg bond results in a carbanionic character at the terminal carbon, making it a potent nucleophile and a strong base.[1][7] It readily reacts with electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form propargyl alcohols.[1][3] As a strong base, it also reacts exothermically with protic sources, including water and alcohols, to produce acetylene gas, highlighting the need for anhydrous conditions during its preparation and use.[3][7]

# Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic properties of highly reactive species like Grignard reagents requires specialized experimental and computational techniques.

## Calorimetry

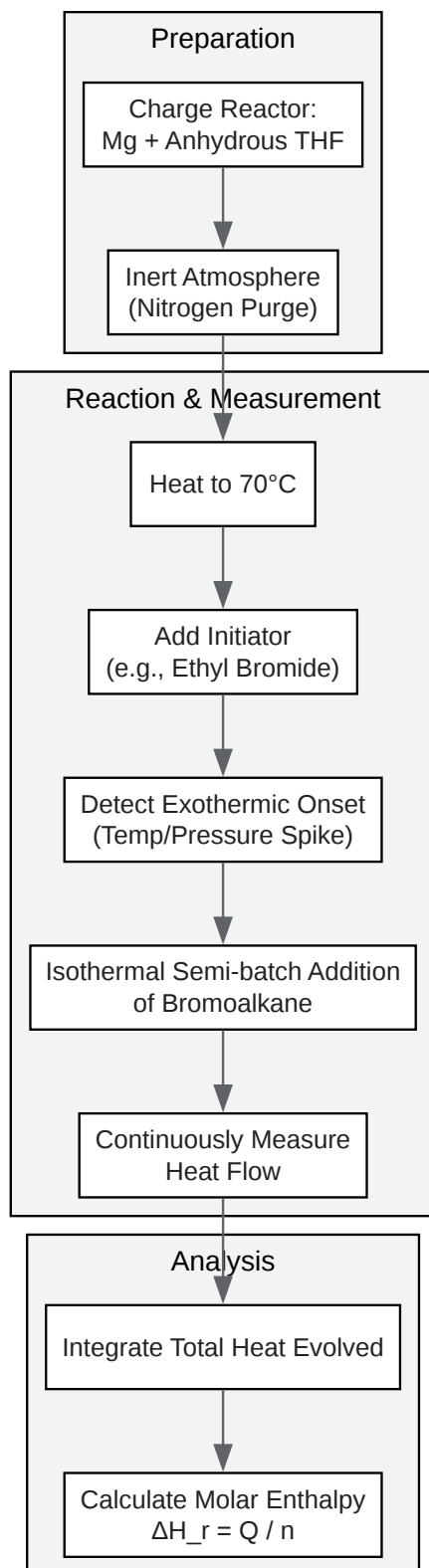
Reaction calorimetry is the primary experimental method for determining the enthalpy of formation ( $\Delta H_f$ ) of Grignard reagents. By measuring the heat released during the synthesis reaction, crucial thermodynamic and kinetic data can be obtained for process safety and scale-up.<sup>[8][9]</sup>

Methodology: Isothermal Reaction Calorimetry in a Closed System

A more accurate determination of the molar reaction enthalpy is achieved using a closed reactor pressure vessel rather than traditional reflux conditions, as this minimizes errors associated with heat losses from evaporation and reflux.<sup>[8]</sup>

- **Reactor Setup:** A closed reaction calorimeter is charged with magnesium turnings and an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Initiation:** The reaction mixture is heated (e.g., to 70°C) and a small amount of an initiator (such as a bromoalkane) is added to activate the magnesium surface.<sup>[8]</sup> The onset of the exothermic reaction is detected by a sharp increase in temperature and pressure.<sup>[8]</sup>
- **Semi-batch Operation:** Once initiated, the main reaction is carried out under isothermal conditions. The halide precursor (e.g., ethyl bromide for the synthesis of the precursor to **ethynylmagnesium bromide**) is added at a controlled rate to maintain a constant temperature.<sup>[8]</sup>
- **Heat Flow Measurement:** The heat released by the reaction is continuously measured by monitoring the temperature difference between the reactor and the cooling jacket and the flow rate of the coolant.
- **Data Analysis:** The total heat evolved is integrated over the course of the reaction and divided by the number of moles of the limiting reactant to determine the molar enthalpy of

reaction ( $\Delta H_r$ ).



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*Workflow for Calorimetric Determination of Reaction Enthalpy.*

## Computational Chemistry

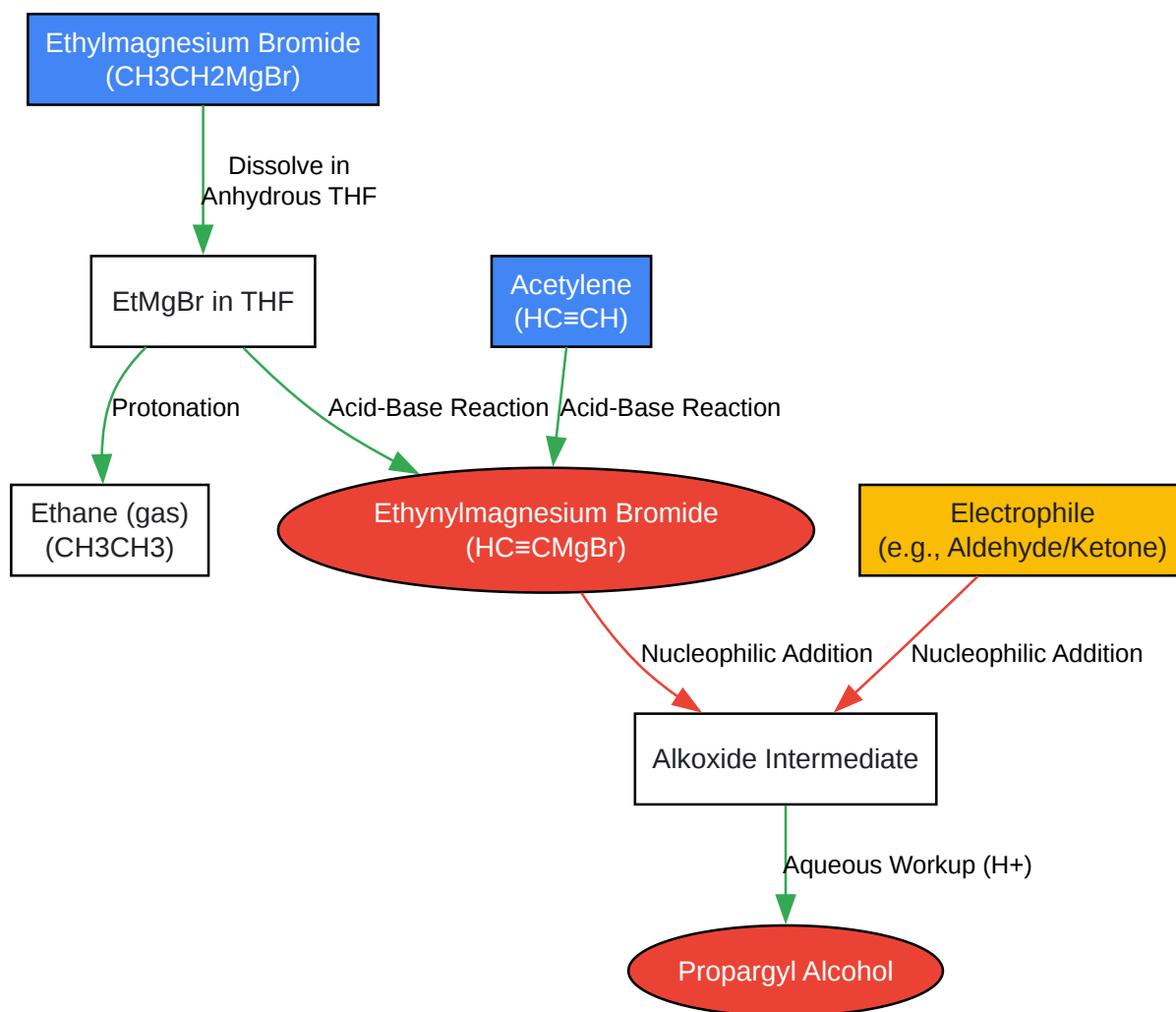
In the absence of extensive experimental data, computational methods provide valuable estimates of thermodynamic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict properties like enthalpy of formation, entropy, and bond dissociation energies.<sup>[10][11]</sup>

### Methodology: DFT-Based Calculation

- **Geometry Optimization:** The molecular structure of **ethynylmagnesium bromide**, often including coordinating solvent molecules (e.g., THF) to simulate its state in solution, is optimized to find its lowest energy conformation.
- **Frequency Calculation:** Vibrational frequency analysis is performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- **Energy Calculation:** A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.
- **Thermodynamic Property Calculation:** The standard enthalpy of formation ( $\Delta H_f^\circ$ ), entropy ( $S^\circ$ ), and Gibbs free energy of formation ( $\Delta G_f^\circ$ ) are calculated by combining the electronic energy, ZPVE, and thermal corrections based on statistical mechanics principles.<sup>[10]</sup>

## Key Reaction Pathways

The utility of **ethynylmagnesium bromide** is defined by its formation and subsequent reactions. The synthesis often proceeds by reacting a more common Grignard reagent, like ethylmagnesium bromide, with acetylene.<sup>[12]</sup> This avoids the direct and potentially hazardous reaction of magnesium with a bromoalkyne.



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Synthesis and Key Reaction Pathway of **Ethynylmagnesium Bromide**.

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